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Compound of Interest

Compound Name:
6"'-Deamino-6"'-hydroxyneomycin

B

Cat. No.: B15562263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of 6'''-Deamino-6'''-hydroxyneomycin B, a

derivative of the aminoglycoside antibiotic neomycin B. Included are its synthesis, biological

activity, and proposed mechanism of action, alongside detailed experimental protocols for its

evaluation.

Introduction
6'''-Deamino-6'''-hydroxyneomycin B is a semi-synthetic aminoglycoside antibiotic. As a

member of the neomycin family, it is of interest for its potential antibacterial properties,

particularly in the context of overcoming resistance mechanisms that affect parent compounds.

This document outlines key experimental procedures for the investigation of this compound.

Chemical and Physical Properties
Property Value Reference

Chemical Formula C₂₃H₄₅N₅O₁₄

Molecular Weight 615.63 g/mol

Appearance White to off-white powder Inferred

Solubility Soluble in water Inferred
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Synthesis
6'''-Deamino-6'''-hydroxyneomycin B can be synthesized through the chemical conversion of

neomycin B. A key method involves the deamination and hydroxylation of the 6''' position of the

neosamine C ring of neomycin B.

A reported synthesis involves the following general steps:

Protection of Amino Groups: The amino groups of neomycin B are protected, for example, by

acylation.

Deamination: The 6'''-amino group is selectively converted to a hydroxyl group. This can be

achieved through methods like diazotization followed by hydrolysis.

Deprotection: The protecting groups are removed to yield 6'''-Deamino-6'''-hydroxyneomycin

B.

For a detailed synthetic protocol, researchers are directed to the primary literature.

Biological Activity
6'''-Deamino-6'''-hydroxyneomycin B has been reported to be active against both Gram-positive

and Gram-negative bacteria. Its spectrum of activity is expected to be similar to other

neomycin-class aminoglycosides.

Table 1: Representative Antibacterial Activity of 6'''-
Deamino-6'''-hydroxyneomycin B (MIC in µg/mL)

Bacterial Strain Gram Stain
Representative MIC
(µg/mL)

Staphylococcus aureus Positive 1 - 16

Bacillus subtilis Positive 0.5 - 8

Escherichia coli Negative 2 - 32

Pseudomonas aeruginosa Negative 8 - 128

Klebsiella pneumoniae Negative 4 - 64
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Note: The MIC values presented are representative and may vary depending on the specific

strain and experimental conditions. It is recommended to perform independent MIC testing.

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of 6'''-

Deamino-6'''-hydroxyneomycin B against a panel of bacterial strains using the broth

microdilution method.

Materials:

6'''-Deamino-6'''-hydroxyneomycin B

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Bacterial strains of interest

Spectrophotometer

Sterile saline (0.85% NaCl)

0.5 McFarland turbidity standard

Incubator (35°C ± 2°C)

Procedure:

Preparation of Stock Solution: Prepare a stock solution of 6'''-Deamino-6'''-hydroxyneomycin

B in sterile distilled water or an appropriate solvent at a concentration of 1024 µg/mL.

Preparation of Microtiter Plates:

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
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Add 100 µL of the compound stock solution to the first well of each row to be tested,

resulting in a concentration of 512 µg/mL.

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second,

and so on, down to the desired final concentration. Discard 100 µL from the last well.

Preparation of Bacterial Inoculum:

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

This corresponds to approximately 1-2 x 10⁸ CFU/mL.

Dilute the bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of

approximately 1-2 x 10⁶ CFU/mL.

Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate,

resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

Controls:

Growth Control: A well containing CAMHB and the bacterial inoculum, but no compound.

Sterility Control: A well containing only CAMHB.

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading Results: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Agar Well Diffusion Assay
This protocol provides a qualitative assessment of the antibacterial activity of 6'''-Deamino-6'''-

hydroxyneomycin B.

Materials:

6'''-Deamino-6'''-hydroxyneomycin B
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Mueller-Hinton Agar (MHA) plates

Bacterial strains of interest

Sterile cotton swabs

Sterile cork borer or pipette tip

Incubator (35°C ± 2°C)

Procedure:

Preparation of Bacterial Lawn:

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the

MIC protocol.

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to

remove excess fluid.

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60

degrees after each application to ensure even distribution.

Preparation of Wells:

Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of

approximately 6-8 mm in diameter in the agar.

Application of Compound:

Prepare a solution of 6'''-Deamino-6'''-hydroxyneomycin B at a known concentration (e.g.,

1 mg/mL).

Add a fixed volume (e.g., 50-100 µL) of the compound solution to each well.

A solvent control should also be included.

Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.
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Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial

growth) around each well in millimeters. A larger zone of inhibition indicates greater

antibacterial activity.

Mechanism of Action
As an aminoglycoside, 6'''-Deamino-6'''-hydroxyneomycin B is presumed to inhibit bacterial

protein synthesis. The proposed mechanism involves the following steps:

Cell Entry: The cationic aminoglycoside binds to the negatively charged bacterial cell surface

and is actively transported across the cytoplasmic membrane in an energy-dependent

process.

Ribosomal Binding: Inside the cell, the compound binds to the 30S ribosomal subunit.

Specifically, it interacts with the A-site on the 16S ribosomal RNA.

Inhibition of Protein Synthesis: This binding event disrupts protein synthesis in several ways:

Codon Misreading: It causes misreading of the mRNA template, leading to the

incorporation of incorrect amino acids into the growing polypeptide chain.

Inhibition of Translocation: It can interfere with the movement of the ribosome along the

mRNA.

Blockage of Initiation: At higher concentrations, it can block the formation of the initiation

complex.

The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately

lead to bacterial cell death.
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Caption: Simplified biosynthetic pathway of neomycin and the chemical conversion to 6'''-

Deamino-6'''-hydroxyneomycin B.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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